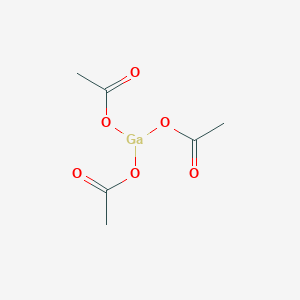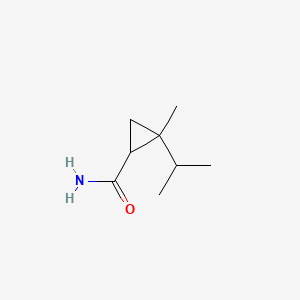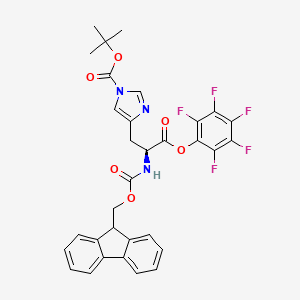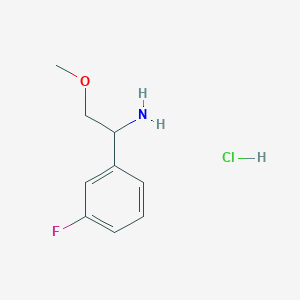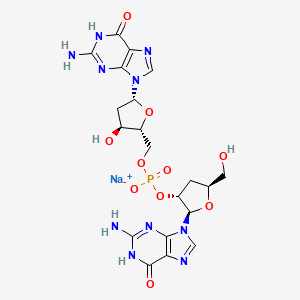
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it particularly interesting for research purposes, as deuterium can influence the compound’s metabolic stability and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and trideuteriomethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting benzaldehyde with trideuteriomethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique pharmacological effects. The compound may interact with enzymes, receptors, or other proteins, influencing various biological processes.
類似化合物との比較
Similar Compounds
- (1R,2R)-1-phenyl-2-(methylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(ethylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(isopropylamino)propan-1-ol
Uniqueness
The incorporation of deuterium atoms in (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol distinguishes it from similar compounds. Deuterium can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other research applications.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
168.25 g/mol |
IUPAC名 |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChIキー |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
異性体SMILES |
[2H]C([2H])([2H])N[C@H](C)[C@@H](C1=CC=CC=C1)O |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


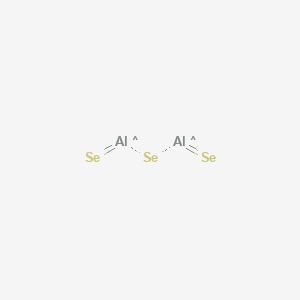
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
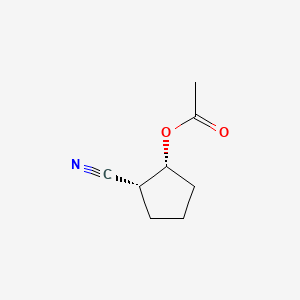
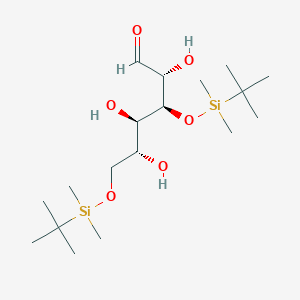
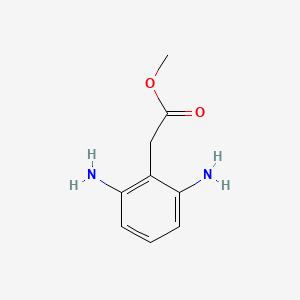
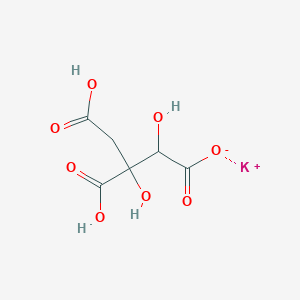
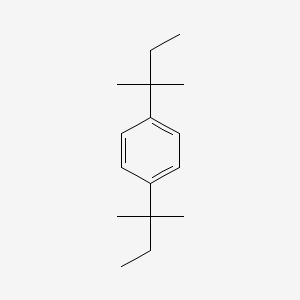
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
